molecular formula C52H92N8O7 B12369828 Palmitoyl hexapeptide-14

Palmitoyl hexapeptide-14

Cat. No.: B12369828
M. Wt: 941.3 g/mol
InChI Key: QOJFGLKMGVFTQV-AGPWLXQASA-N
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Description

Palmitoyl hexapeptide-14, also known as Palmitoyl hexapeptide-6, is a bioactive peptide widely recognized for its anti-aging properties. This compound is a short chain of amino acids linked to a palmitoyl group, which enhances its ability to penetrate the skin. It stimulates the proliferation of dermal fibroblast cells, boosting collagen production and improving skin elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl hexapeptide-14 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Cleavage of the peptide: from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

    Purification: of the peptide using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for high yield and purity, ensuring the peptide’s efficacy in cosmetic formulations .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl hexapeptide-14 primarily undergoes peptide bond formation during its synthesis. It can also participate in:

    Oxidation: Exposure to oxidizing agents can lead to the oxidation of amino acid side chains.

    Reduction: Reducing agents can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.

    Cleavage Reagents: TFA is used to cleave the peptide from the resin.

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Major Products Formed

The primary product of these reactions is this compound itself. Oxidation and reduction reactions can lead to modified peptides with altered properties .

Scientific Research Applications

Palmitoyl hexapeptide-14 has a wide range of applications in scientific research:

Mechanism of Action

Palmitoyl hexapeptide-14 exerts its effects by stimulating the proliferation of dermal fibroblast cells, which are responsible for collagen production. It inhibits matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin in the skin. By doing so, it helps rebuild the skin’s extracellular matrix (ECM), improving elasticity and water retention .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl pentapeptide-4: Known for its collagen-boosting properties.

    Acetyl hexapeptide-8: Often referred to as a “Botox-like” peptide for its ability to reduce muscle contractions.

    Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin texture.

Uniqueness

Palmitoyl hexapeptide-14 stands out due to its dual action of stimulating collagen production and inhibiting MMPs. This makes it particularly effective in anti-aging formulations, providing both immediate and long-term benefits .

Properties

Molecular Formula

C52H92N8O7

Molecular Weight

941.3 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1

InChI Key

QOJFGLKMGVFTQV-AGPWLXQASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N

Origin of Product

United States

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